N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
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Overview
Description
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is an organic compound that features a benzyl group substituted with a bromine atom, a chloroacetamide moiety, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide typically involves multiple steps:
Bromination of Benzyl Compounds: The initial step often involves the bromination of benzyl compounds using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as a compact fluorescent lamp (CFL) or other light sources.
Formation of Chloroacetamide: The chloroacetamide moiety can be introduced by reacting chloroacetyl chloride with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide and benzyl groups.
Coupling Reactions: The benzyl bromide moiety can engage in cross-coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Substituted Benzyl Derivatives: Products from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.
Coupled Products: Products from cross-coupling reactions, often forming complex organic molecules.
Scientific Research Applications
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: A simpler analogue with similar reactivity but lacking the chloroacetamide and isopropyl groups.
4-Bromobenzyl Chloride: Similar structure but with a chloride instead of the chloroacetamide moiety.
N-(4-Bromo-benzyl)-acetamide: Lacks the chloro and isopropyl groups, offering different reactivity and applications.
Uniqueness
N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is unique due to its combination of functional groups, which imparts specific reactivity and potential for diverse applications in synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEWTGOKTLNARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)Br)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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